Unified Dual-Target Binding Affinity vs. LAMA/LABA Combination Components
Batefenterol demonstrates high, balanced affinity for all three key target receptors in a single molecule, unlike the separate components of LAMA/LABA fixed-dose combinations. In competitive radioligand binding studies, Batefenterol exhibits potent binding to human recombinant M2 (Ki = 1.4 nM), M3 (Ki = 1.3 nM), and β2-adrenoceptors (Ki = 3.7 nM) [1]. For comparison, the LAMA component of Anoro Ellipta, umeclidinium, has a Ki of 0.05-0.16 nM for M3 receptors, while the LABA component vilanterol has a functional potency of pEC50 10.37 at β2 receptors [2]. These represent separate molecular entities with distinct PK profiles, whereas Batefenterol's activity resides in one molecule.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | hM2: 1.4 nM; hM3: 1.3 nM; hβ2: 3.7 nM |
| Comparator Or Baseline | Umeclidinium (LAMA) M3 Ki: 0.05-0.16 nM; Vilanterol (LABA) β2 pEC50: 10.37 (Ki equivalent ~0.043 nM) |
| Quantified Difference | Batefenterol: Single molecule with balanced M3/β2 affinity ratio of ~2.8. FDC: Two separate molecules, each with higher individual potency at their primary target. |
| Conditions | Competitive radioligand binding assay using human recombinant receptors. |
Why This Matters
This unified binding profile in a single molecule ensures predictable and simultaneous engagement of both bronchodilatory pathways from one API, simplifying formulation and PK/PD modeling compared to co-administering two separate drugs.
- [1] Hegde SS, Hughes AD, Chen Y, et al. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties. J Pharmacol Exp Ther. 2014 Oct;351(1):190-9. View Source
- [2] Slack RJ, Barrett VJ, Morrison VS, et al. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. J Pharmacol Exp Ther. 2013 Jan;344(1):218-30. View Source
